molecular formula C21H27N5O2S B2568837 N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899951-34-9

N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2568837
CAS RN: 899951-34-9
M. Wt: 413.54
InChI Key: XXEVVIPGIZHJKW-UHFFFAOYSA-N
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Description

N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H27N5O2S and its molecular weight is 413.54. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Applications

The compound has been used in the study of second-order nonlinear optical (NLO) effects . As-grown bulk N-benzyl-2-methyl-4-nitroaniline (BNA) crystal was processed to expose (100) and (010) crystal orientations with fine optical surfaces . This research is important for the development of optical signal-processing devices in information-telecommunication systems .

Electro-Optical Effects

The compound has been studied for its electro-optical effects when dispersed in nematic liquid crystals . The dispersion of organic N-benzyl-2-methyl-4-nitroaniline (BNA) in nematic liquid crystals (LCs) is studied . BNA doping decreases the threshold voltage of cell because of the reduced splay elastic constant and increased dielectric anisotropy of the LC mixture .

Fast Response Time in Liquid Crystal Devices

The compound has been used to improve the response time in liquid crystal devices . When operated in the high voltage difference condition, the BNA-doped LC cell has a fall time that is five times faster than that of the pure one .

Antimicrobial Activity

The compound has been studied for its potential antimicrobial activity . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions .

Density Functional Theory Calculations

The compound has been used in Density Functional Theory (DFT) calculations . These calculations demonstrate the molecular geometries, polarizability, and dipole moment of the LC mixtures, and further the interactions between the organic dopant and LC molecule .

Enhancing Molecular Interaction Energy and Dipole Moment

The compound has been studied for its ability to enhance the molecular interaction energy and dipole moment . Density functional theory calculation demonstrates that the BNA dopant strengthens the absorbance for blue light, enhances the molecular interaction energy and dipole moment, decreases the molecular energy gap, and thus increases the permittivity of the LC mixture .

properties

IUPAC Name

N-benzyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S/c1-24-10-12-25(13-11-24)26-18-9-5-8-17(18)20(23-21(26)28)29-15-19(27)22-14-16-6-3-2-4-7-16/h2-4,6-7H,5,8-15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEVVIPGIZHJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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